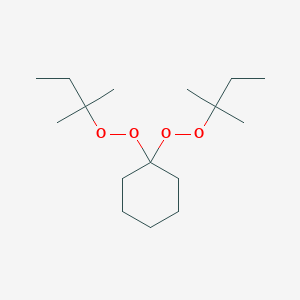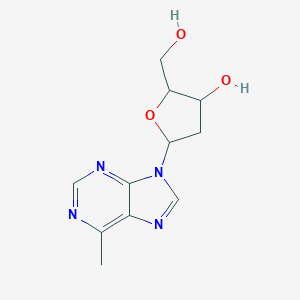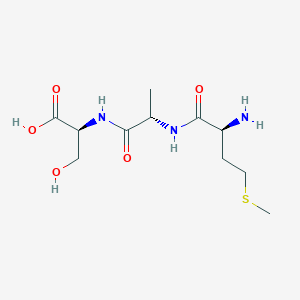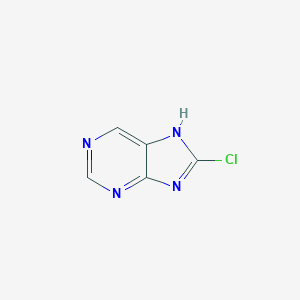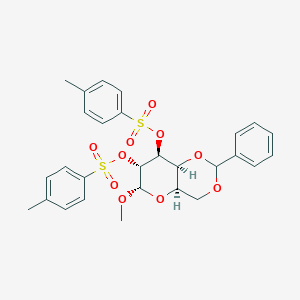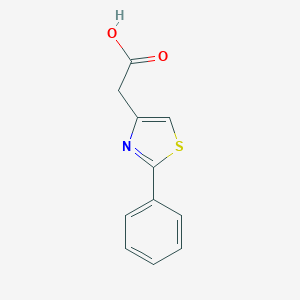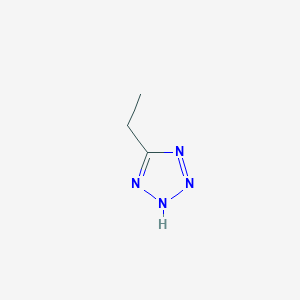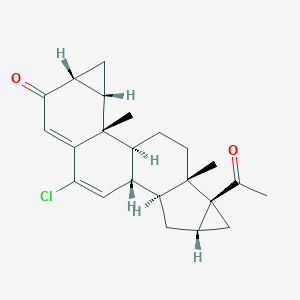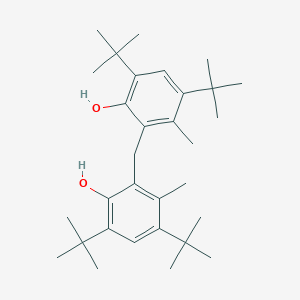
1,2,4,5-Tetrakis(bromomethyl)benzene
Overview
Description
1,2,4,5-Tetrakis(bromomethyl)benzene is a multi-functional compound that serves as a precursor for various chemical syntheses. It is characterized by the presence of four bromomethyl groups attached to a benzene ring at the 1, 2, 4, and 5 positions. This arrangement of substituents on the benzene ring makes it a versatile reagent for constructing more complex molecular architectures through subsequent chemical reactions.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step reactions where the benzene core is functionalized with different substituents. For instance, the synthesis of 1,2,4,5-tetrakis(tetramethylguanidino)benzene involves the reaction between 1,2,4,5-tetraaminobenzene and a chloroformamidinium chloride derivative . Similarly, the synthesis of 1,2,4,5-tetrakis(4-pyridylvinyl)benzene is achieved by attaching vinylpyridine moieties to the benzene core . These methods demonstrate the modifiability of the benzene ring, allowing for the introduction of various functional groups.
Molecular Structure Analysis
The molecular structure of derivatives of this compound can be significantly influenced by the substituents attached to the benzene ring. For example, the presence of tetramethylguanidino groups leads to a molecule that can undergo protonation and oxidation, with significant changes in color indicating different protonated forms . The crystal structures of these compounds often reveal interactions such as hydrogen bonds and π-stacking, which can influence the overall molecular conformation and properties .
Chemical Reactions Analysis
This compound and its derivatives are reactive intermediates that can participate in various chemical reactions. The bromomethyl groups are particularly reactive towards nucleophilic substitution, allowing for the introduction of other functional groups. For instance, the reaction with tosylated diethylenetriamine leads to a selective formation of a tricyclic regioisomer, which is a bis(perazacrown) receptor . These reactions expand the utility of the benzene derivatives in creating complex molecular structures with potential applications in materials science and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents and the molecular structure. For example, the introduction of tetramethylguanidino groups results in a molecule with excellent electron-donating properties and the ability to change color upon protonation . The steric hindrance of substituents can also affect properties such as solubility and reactivity, as seen in the case of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, where rotational isomers are present at room temperature . The crystal packing of these compounds is often governed by weak interactions like C–H⋯Br hydrogen bonds and Br⋯Br contacts, which can be crucial for the stability and crystallinity of the material .
Scientific Research Applications
It's used in the synthesis of heterocyclic telluronium salts, which have distinct spectroscopic properties (Al-Shirayda, 1993).
The compound serves as a starting material for synthesizing novel tetrakis(N-benzimidazoliummethyl)benzene salts, which show high catalytic activity for direct arylation of heteroaromatic compounds (Ulu & Özdemir, 2021).
It is involved in the regioselective double cyclisation process with tosylated diethylenetriamine, producing specific tricyclic regioisomers (Hodačová, Závada, & Junk, 1999).
In polymer science, it's used as a tetrafunctional initiator for synthesizing four-arm star homopolymers of methyl methacrylate and graft copolymers of polystyrene and poly(t-butyl methacrylate) (Moschogianni, Pispas, & Hadjichristidis, 2001).
The compound is integral to the concise, three-step synthesis of substituted pentacenes, offering compatibility with various substituents for better solubility in organic solvents (Stone & Anderson, 2007).
It's used in creating a unique molecular ‘hamburger’ structure, where a benzene ring is sandwiched between alicyclic frames (Butler, Shang, & Warrener, 2001).
The compound is crucial in understanding secondary interactions in bromomethyl-substituted benzenes, as shown in crystal structure determinations of its isomers (Jones & Kuś, 2007).
It's a key reactant in the synthesis of new ditopic thiacyclophanes, contributing to advancements in organosulfur chemistry (Hanton & Sikanyika, 1994).
Its role in the synthesis of 1,2,4,5-tetrakis(1,2,4-triazolyl)benzenes and 1,2,4,5-tetrakis(1,3,4-oxadiazolyl)benzenes is noteworthy for producing compounds with confirmed structures via spectroscopy (Nikoo & Dilmaghani, 2012).
It's also used in the reductive debromination of 1,2-bis(bromomethyl)arenes, showing its versatility in organic synthesis (Nishiyama et al., 2005).
The compound is involved in the study of secondary interactions in crystal structures of bromomethyl-substituted benzenes, contributing to the understanding of molecular interactions (Velde, Zeller, & Azov, 2012).
Its application in synthesizing tetradentate selenium ligands for homodinuclear complexes shows its utility in inorganic chemistry (Das et al., 2010).
It's also used in the molecular design of double, mononuclear metallacyclic silver(I) complexes, aiding in the development of complex inorganic structures (Reger, Foley, & Smith, 2010).
In crown ether chemistry, it's used for synthesizing molecules with potential for host-guest complex formation (Sim et al., 2001).
It's instrumental in creating macrotricyclic ligands for strong interaction with cesium ions, demonstrating its utility in supramolecular chemistry (Krakowiak et al., 2000).
The compound aids in the synthesis and study of flexible tetrapodand tetracations derived from naphthalene, providing insights into the role of structured water in biological systems (Christofi et al., 2002).
It's used in tuning the properties of redox-active guanidino-functionalized aromatic ligands, relevant in both experimental and theoretical chemistry (Peters et al., 2012).
In polymer science, it's utilized as a novel photoiniferter for the polymerization of styrene, leading to the formation of star-shaped polystyrene (Kwon et al., 2003).
It plays a role in the conformational study of octathiabiscavitand, obtained by coupling reaction, providing insights into stereochemistry (Lee, Choi, & Paek, 1997).
The compound is crucial in the synthesis of receptors showing different fluorescent responses to transition metal ions, contributing to the development of sensor technologies (Singh & Kumar, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,2,4,5-Tetrakis(bromomethyl)benzene is the respiratory system . .
Mode of Action
It’s known that the packing of the molecules is determined principally by interactions of the bromomethyl groups .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its potential role in diverse biochemical reactions .
Result of Action
It’s known that this compound has been used in the synthesis of various compounds, suggesting it may have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has a high melting point (159-161°C) and boiling point (326.93°C), indicating that it can remain stable under high-temperature conditions . It’s also insoluble in water but soluble in organic solvents such as ether, alcohol, and hydrocarbon solvents .
properties
IUPAC Name |
1,2,4,5-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXIKCCNBUIWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)CBr)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301157 | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15442-91-8 | |
| Record name | 15442-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2,4,5-Tetrakis(bromomethyl)benzene?
A1: this compound has a molecular formula of C10H10Br4 and a molecular weight of 421.94 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy to confirm the structure of this compound and its derivatives. [, ]
Q3: Is this compound compatible with common organic solvents?
A3: Yes, this compound exhibits good solubility in various organic solvents like benzene, methanol, acetonitrile, and dichloromethane. This solubility facilitates its use in various synthetic reactions. [, , , ]
Q4: What is the primary reactivity feature of this compound?
A4: The four bromomethyl (-CH2Br) groups attached to the benzene ring are the key reactive sites. These groups are susceptible to nucleophilic substitution reactions, making this compound a versatile precursor for building complex molecules. [, , , , , ]
Q5: How is this compound used to synthesize spirocycles?
A5: Researchers utilize this compound to create spirocyclic α-amino acids and spirosulfones. The process involves reacting this compound with active methylene compounds to create di-bromo intermediates. These intermediates then undergo further reactions with active methylene compounds under specific reaction conditions to yield the desired spirocycles. [, ]
Q6: Can you provide examples of other cyclic compounds synthesized using this compound?
A6: this compound is a key starting material for synthesizing various cyclic structures:
- Bis(tetraazacrown)s: It reacts with tricyclic bis(aminal)s (derived from linear tetramines and biacetyl) in a regioselective alkylation to form bis(tetraazacrown)s. This selectivity stems from the templating effect of the two-carbon core in the bis(aminal)s. []
- Macrotricyclic Ligands: Reacting this compound with 1,2,4,5-tetrakis[2-(2-hydroxyphenoxy)phenoxymethyl]benzene produces a macrotricyclic ligand with two benzene rings connected by four 2,2′-oxydiphenoxide bridges. This ligand shares structural similarities with macrocycles known to interact strongly with cesium ions. []
- Pentacenes: A three-step synthesis uses this compound to create substituted pentacenes. Alkynylation, followed by the formation of four fused rings via a zirconacyclopentadiene intermediate, and subsequent oxidation with DDQ yields the desired pentacenes. []
Q7: How does this compound contribute to the synthesis of dendrimers?
A7: this compound acts as a core molecule in the synthesis of dendrimers. By reacting it with platinum(II) complexes like PtMe2(bpy-Fc2), researchers can create dendritic structures with multiple platinum and ferrocene centers. The number of this compound units incorporated dictates the size and complexity of the resulting dendrimer. For example, reacting six equivalents of PtMe2(bpy-Fc2) with one equivalent of this compound yields a dendrimer containing six platinum and twelve ferrocene centers. [, ]
Q8: Can this compound be used to create polymers?
A8: Yes, this compound is utilized in the synthesis of polymers, particularly star-shaped poly(methylthiirane)s. There are two primary methods:
Q9: Does this compound play a role in catalysis?
A9: While not a catalyst itself, this compound is used to synthesize compounds with catalytic applications. For instance, reacting it with tri(4-imidazolylphenyl)amine creates a luminescent imidazolium-based ionic polymer. This polymer acts as a heterogeneous catalyst for the cycloaddition of carbon dioxide and epoxides, facilitating the production of cyclic carbonates. []
Q10: How is this compound involved in the synthesis of catalysts for the Heck reaction?
A10: Reacting 1,2,4,5-Tetrakis(phenyselenomethyl)benzene (synthesized from this compound) with organometallic palladium precursors generates Pd(II) complexes. These complexes, containing selenium and palladium, demonstrate high catalytic activity in Heck reactions, facilitating the coupling of aryl halides with alkenes like styrene and methyl acrylate. []
Q11: Are there any computational studies involving this compound?
A11: While specific computational studies focusing solely on this compound itself are limited within the provided research, computational methods like semiempirical calculations are applied to study the molecular conformations of its derivatives, particularly conformationally restricted benzothiazepine derivatives. [] These calculations provide insights into the three-dimensional structures and potential energy landscapes of these molecules.
Q12: What insights do crystallographic studies provide about the structure of this compound?
A12: X-ray crystallographic studies reveal that the this compound molecule possesses a center of inversion at the center of the benzene ring. The crystal packing is primarily determined by intermolecular interactions between the bromomethyl groups, specifically C–H⋯Br and Br⋯Br interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




